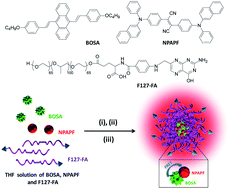Pluronic F127–folic acid encapsulated nanoparticles with aggregation-induced emission characteristics for targeted cellular imaging†
RSC Advances Pub Date: 2014-04-07 DOI: 10.1039/C4RA01355G
Abstract
In this work, fluorescence amplified organic nanoparticles (NPs) are synthesized by incorporation of the hydrophobic aggregation-induced emission (AIE) fluorophores, 9,10-bis(4-butoxystyryl) anthracene (BOSA) and/or bis(4-(N-(2-naphthyl)phenylamino)-phenyl)fumaronitrile (NPAPF), using biocompatible Pluronic F127–folic acid adduct (F127–FA) as the encapsulation matrix. The emission spectrum of BOSA donor overlaps well with the absorption spectrum of NPAPF acceptor, resulting in a 3.0-fold amplified NPAPF emission signal via fluorescence resonance energy transfer (FRET). The obtained BOSA–NPAPF co-loaded F127–FA nanoparticles (NPs) show a large Stokes shift of 245 nm, high water dispersibility, and low cytotoxicity. Application of these NPs for targeted cellular imaging is successfully demonstrated using folate receptor (FR)-overexpressed MCF-7 breast cancer cells as an example. Using the F127–FA as the encapsulation matrix, the folate-functionalized AIE NPs show bright fluorescence signals and specific targeting effect for FR-overexpressed cancer cells. These studies indicate that the F127–FA encapsulated AIE NPs are efficient fluorescent probes for biological imaging.


Recommended Literature
- [1] Combination of automated solid-phase and enzymatic oligosaccharide synthesis provides access to α(2,3)-sialylated glycans†
- [2] Limpid hydrogels from β-turn motif-connected tandem repeats of Aβ16–22†
- [3] A cross-linkable, organic down-converting material for white light emission from hybrid LEDs†
- [4] Molecular rectification: self-assembled monolayers of a donor–(π-bridge)–acceptor chromophore connected via a truncated Au–S–(CH2)3 bridge
- [5] Dual reactivity disulfide bridging reagents; enabling new approaches to antibody fragment bioconjugation†
- [6] Syntheses of heterocyclic compounds. Part XVI. Preparative routes to indoles with t-amine substituents in the benzene ring
- [7] Front cover
- [8] Low temperature chemical vapour deposition of ruthenium and ruthenium dioxide on polymer surfaces
- [9] Interaction between anions and substituted molecular bowls†
- [10] Contents list










